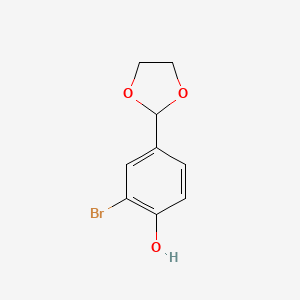

2-Bromo-4-(1,3-dioxolan-2-yl)phenol

Description

Significance of Phenol (B47542) and Dioxolane Architectures in Organic Chemistry

Phenol, a hydroxyl group attached to a benzene (B151609) ring, is a cornerstone of organic chemistry. vedantu.combyjus.com Its derivatives are integral to the production of a vast array of materials, including plastics, pharmaceuticals, and dyes. vedantu.combyjus.comwikipedia.org The hydroxyl group on the phenol ring is mildly acidic and can be deprotonated to form a highly reactive phenoxide ion. vedantu.com This reactivity, coupled with the stability of the aromatic ring, makes phenols versatile precursors in many synthetic reactions. wikipedia.org They are fundamental to the synthesis of polycarbonates, epoxies, and nylon, among other industrial commodities. vedantu.comwikipedia.org

The dioxolane group, a five-membered ring containing two oxygen atoms, serves a crucial role in organic synthesis, primarily as a protecting group for aldehydes and ketones. wikipedia.org This protective function is vital in multi-step syntheses where a carbonyl group needs to be shielded from unwanted reactions while other parts of the molecule are being modified. wikipedia.org Beyond protection, dioxolanes are also used as solvents and can be found as structural motifs in various pharmacologically active molecules. slchemtech.comchemicalbook.com Their stability and the ability to be introduced and removed under specific conditions make them an invaluable tool for synthetic chemists. silverfernchemical.com

Rationale for Research into Halogenated Dioxolane-Substituted Phenols

The strategic placement of a bromine atom on the phenol ring, as seen in 2-Bromo-4-(1,3-dioxolan-2-yl)phenol, significantly enhances the synthetic utility of the molecule. Halogen atoms, like bromine, are excellent leaving groups in nucleophilic substitution reactions and are key participants in powerful carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings. evitachem.comresearchgate.net This opens up a vast number of possibilities for introducing new functional groups and building more elaborate molecular frameworks.

The presence of the bromine atom ortho to the hydroxyl group can also influence the acidity of the phenol and direct the regioselectivity of further electrophilic aromatic substitution reactions. wikipedia.org The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-para directing, bromine atom creates a unique electronic environment on the aromatic ring. Research into halogenated phenols has shown that the nature and position of the halogen substituent can significantly impact the compound's reactivity and biological activity. nih.gov The dioxolane group, in turn, provides a protected aldehyde functionality at the para position, ready to be unveiled for subsequent transformations after the bromine has been utilized in a key synthetic step. This combination of a reactive halogen, a protected carbonyl, and a phenolic hydroxyl group in a single molecule makes halogenated dioxolane-substituted phenols highly sought-after intermediates in the synthesis of complex targets.

Overview of Synthetic Building Blocks in Complex Molecule Construction

The construction of complex molecules, particularly those with pharmaceutical or material science applications, relies heavily on the use of well-defined synthetic building blocks. boronmolecular.comwikipedia.org These are relatively small, pre-functionalized molecules that can be assembled in a controlled and predictable manner to create a larger, more intricate structure. wikipedia.org This modular approach, akin to using a molecular construction kit, allows chemists to efficiently build up complexity and access a wide diversity of chemical structures. illinois.eduphys.org

This compound is a prime example of such a building block. evitachem.com It offers multiple points of reactivity that can be addressed selectively. For instance, the bromine atom can participate in cross-coupling reactions, the phenolic hydroxyl can be alkylated or acylated, and the protected aldehyde can be deprotected and then used in reactions like reductive amination or Wittig olefination. This multi-faceted reactivity allows for a divergent synthetic strategy, where a single starting material can be used to generate a library of related but distinct compounds. The commercial availability of a wide range of building blocks, including halogenated and heterocyclic compounds, is crucial for driving innovation in drug discovery, materials science, and agrochemicals. boronmolecular.comsigmaaldrich.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 162271-15-0 | evitachem.com |

| Molecular Formula | C₉H₉BrO₃ | evitachem.com |

| Appearance | Typically a solid | chemondis.com |

| Reactivity | The bromine atom is susceptible to nucleophilic substitution and can act as a leaving group. The phenolic group can undergo oxidation. | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWAJAPPWHAJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Bromo 4 1,3 Dioxolan 2 Yl Phenol

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group significantly influences the reactivity of the aromatic ring and can itself be a site for various chemical modifications.

Electrophilic Aromatic Substitution Patterns Directed by Phenolic Activation

The hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. nih.gov In 2-Bromo-4-(1,3-dioxolan-2-yl)phenol, the para position is occupied by the dioxolane-containing substituent. The ortho position to the hydroxyl group is already substituted with a bromine atom. This leaves the remaining ortho position (C6) as a primary site for electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org The loss of a proton from the same carbon atom then regenerates the aromatic system, resulting in the substitution product. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

| Reaction | Reagents | Typical Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-6-nitro-4-(1,3-dioxolan-2-yl)phenol |

| Halogenation | Br₂, FeBr₃ | 2,6-Dibromo-4-(1,3-dioxolan-2-yl)phenol |

| Sulfonation | SO₃, H₂SO₄ | 3-Bromo-5-(1,3-dioxolan-2-yl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Bromo-5-(1,3-dioxolan-2-yl)-4-hydroxyphenyl)ethan-1-one |

Derivatization of the Hydroxyl Group (e.g., Alkylation, Acylation)

The phenolic hydroxyl group can be readily derivatized through reactions such as alkylation and acylation. These transformations are often employed to protect the hydroxyl group or to introduce new functionalities.

Alkylation: Alkylation of the phenolic hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. For instance, the reaction with methyl iodide in the presence of a base like potassium carbonate would yield 2-bromo-1-methoxy-4-(1,3-dioxolan-2-yl)benzene.

Acylation: Acylation involves the reaction of the phenol (B47542) with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net For example, reacting this compound with acetyl chloride would produce (2-bromo-4-(1,3-dioxolan-2-yl)phenyl) acetate. Derivatization with reagents like p-bromophenacyl bromide can be used to introduce a tag for analytical purposes. rsc.org

| Derivatization | Reagent | Product |

| Methylation | Methyl iodide (CH₃I), K₂CO₃ | 2-bromo-1-methoxy-4-(1,3-dioxolan-2-yl)benzene |

| Acetylation | Acetyl chloride (CH₃COCl), Pyridine | (2-bromo-4-(1,3-dioxolan-2-yl)phenyl) acetate |

| Benzylation | Benzyl bromide (BnBr), K₂CO₃ | 1-(benzyloxy)-2-bromo-4-(1,3-dioxolan-2-yl)benzene |

Chemical Behavior of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for a variety of synthetic transformations, including cross-coupling reactions and the formation of organometallic reagents.

Cross-Coupling Reactions of Aryl Bromides (e.g., Suzuki-Miyaura, Heck)

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org this compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents at the bromine-bearing carbon. nih.govmdpi.com The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a method for the vinylation of the aryl bromide position in this compound. The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

| Reaction | Coupling Partner | Catalyst/Base | Typical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2'- (1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-ol |

| Heck | Styrene | Pd(OAc)₂ / Et₃N | 2-(1,3-Dioxolan-2-yl)-4-styrylphenol |

Formation of Organometallic Reagents (e.g., Grignard, Organozinc)

The carbon-bromine bond can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: Aryl bromides react with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) to form organomagnesium halides, known as Grignard reagents. youtube.com The resulting Grignard reagent, (2-hydroxy-5-(1,3-dioxolan-2-yl)phenyl)magnesium bromide, would be a potent nucleophile. However, the presence of the acidic phenolic proton would be incompatible with the Grignard reagent, leading to quenching. Therefore, protection of the hydroxyl group would be necessary before attempting Grignard formation.

Organozinc Reagents: Organozinc reagents can be prepared by the reaction of the aryl bromide with zinc metal. These reagents are generally less reactive than their Grignard counterparts, which can be advantageous for certain applications.

The formation of organolithium reagents via lithium-halogen exchange is also a common strategy. researchgate.net However, similar to Grignard reagents, the acidic phenol would need to be protected.

Nucleophilic Aromatic Substitution on the Brominated Phenol Ring

Nucleophilic aromatic substitution (SNA) of aryl halides is generally difficult unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.org The phenolic hydroxyl group is an electron-donating group, which disfavors SNA. The dioxolane substituent is also not strongly electron-withdrawing. Therefore, direct nucleophilic displacement of the bromine atom in this compound by common nucleophiles is not a facile process under standard conditions. evitachem.com

In some cases, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, particularly under strongly basic conditions. libretexts.org However, this pathway often leads to a mixture of regioisomers.

Reactivity and Stability of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532), a functional group widely employed in organic synthesis for its unique reactivity and stability profile. This moiety is typically formed by the acid-catalyzed reaction of a carbonyl compound—in this case, the aldehyde group of 4-formyl-2-bromophenol—with ethane-1,2-diol (ethylene glycol). organic-chemistry.orgwikipedia.org The presence of this ring system imparts specific chemical properties to the molecule, primarily serving as a protective shield for the aldehyde functionality while other parts of the molecule, such as the phenolic ring or the bromo substituent, undergo chemical transformations. khanacademy.org

Protecting Group Chemistry: Formation and Cleavage of Acetals

The 1,3-dioxolane group is a classic example of a protecting group for aldehydes and ketones. khanacademy.org Its formation is a reversible process typically requiring an acid catalyst and the removal of water to drive the equilibrium toward the acetal product. organic-chemistry.org

Formation: The synthesis of this compound involves the reaction of 2-bromo-4-formylphenol with ethylene (B1197577) glycol in the presence of a Brønsted or Lewis acid catalyst, such as p-toluenesulfonic acid or cerium(III) trifluoromethanesulfonate. organic-chemistry.org The continuous removal of water, often accomplished using a Dean-Stark apparatus, is crucial for achieving high yields. organic-chemistry.org

Cleavage (Deprotection): The removal of the dioxolane protecting group to regenerate the aldehyde is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.orgkhanacademy.org By treating the molecule with aqueous acid, the equilibrium is shifted back towards the starting aldehyde and diol. khanacademy.org This process is highly efficient and is the standard method for deprotection. A variety of acidic conditions can be employed, from mineral acids like HCl to Lewis acids in wet solvents. organic-chemistry.org Modern, milder methods have also been developed, such as using protic ionic liquids in aqueous media, which can offer greater selectivity and more environmentally benign conditions. researchgate.net

While acetals are characteristically stable in neutral and basic media, this rule can be overturned depending on the molecular structure. organic-chemistry.orgcmu.edu For certain acetals bearing strong electron-withdrawing groups, cleavage can be accomplished using bases. cmu.edu

| Reagent/Condition | Mechanism | Selectivity & Notes | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Acid-catalyzed hydrolysis | Standard, highly effective method. Lack of selectivity if other acid-sensitive groups are present. | organic-chemistry.org, khanacademy.org |

| Lewis Acids in wet solvent (e.g., Er(OTf)₃ in wet nitromethane) | Acid-catalyzed hydrolysis | Can offer mild and chemoselective cleavage. | organic-chemistry.org |

| Protic Ionic Liquids in water | Dual activation of dioxolane | A "green" alternative, offering mild conditions and tolerance of many other functional groups. | researchgate.net |

| Strong Oxidizing Agents (e.g., KMnO₄ with Lewis acids) | Oxidative cleavage | Not a simple deprotection; can lead to cleavage products like esters. | organic-chemistry.org |

Ring-Opening Reactions of 1,3-Dioxolanes and Subsequent Chemical Pathways

Beyond simple hydrolytic cleavage back to the aldehyde, the 1,3-dioxolane ring can undergo other types of ring-opening reactions that lead to different chemical structures. These pathways are distinct from deprotection and typically require specific reagents.

Reductive Ring-Opening: In analogous systems like carbohydrate-derived acetals, treatment with reducing agents in the presence of a Lewis acid can lead to regioselective ring-opening to form hydroxy ethers. researchgate.net For example, reagents such as lithium aluminum hydride combined with aluminum chloride (LiAlH₄-AlCl₃) or diisobutylaluminium hydride (DIBALH) can reductively open the ring. researchgate.net Applying this to this compound could potentially yield a bromo-substituted hydroxyphenoxy ethanol (B145695) derivative.

Polymerization: Under certain catalytic conditions, such as cationic initiation, 1,3-dioxolane can undergo ring-opening polymerization to form poly(dioxolane). rsc.org This process involves the formation of cyclic structures as byproducts and is influenced by factors like catalyst choice and monomer concentration. rsc.org

Elimination and Rearrangement: In specific cases, such as with dioxolanones (which have an additional carbonyl group in the ring), ring-opening can proceed via elimination of a small molecule (like formaldehyde), followed by other reactions. rsc.org While not directly applicable to the simple dioxolane in the title compound, it illustrates the diverse reactivity of the ring system. rsc.org

Influence of Reaction Conditions on Dioxolane Ring Integrity

The stability of the 1,3-dioxolane ring in this compound is highly dependent on the reaction environment. Its integrity is crucial when performing reactions on the phenolic ring or the bromo substituent.

pH: The primary factor governing stability is pH. The ring is highly stable under neutral and basic conditions, making it an ideal protecting group for reactions involving bases, organometallics, and most nucleophiles. organic-chemistry.org Conversely, it is labile in acidic conditions, which readily promote hydrolysis. khanacademy.orgresearchgate.net Even mildly acidic conditions or the presence of water with some Lewis acids can compromise the ring's integrity. rsc.org

Oxidizing and Reducing Agents: The ring is generally resistant to mild oxidizing agents like PCC or PDC. organic-chemistry.org However, strong oxidizing agents, particularly in acidic media, can lead to oxidative cleavage. organic-chemistry.org Similarly, the ring is stable to many common reducing agents (e.g., NaBH₄), but powerful hydride reagents combined with Lewis acids can induce reductive ring-opening as described above. researchgate.net

Temperature: While many reactions can be performed at room temperature without affecting the ring, elevated temperatures can increase the rate of undesired cleavage, especially if trace amounts of acid or water are present.

| Condition Type | Examples | Effect on Dioxolane Ring | Reference |

|---|---|---|---|

| Basic/Nucleophilic | NaOH, Grignard reagents, Amines | Generally stable, high integrity. | organic-chemistry.org |

| Acidic (Aqueous or Protic) | HCl (aq), p-TsOH | Unstable, leads to cleavage/deprotection. | organic-chemistry.org, khanacademy.org |

| Mild Oxidation | PCC, PDC | Generally stable. | organic-chemistry.org |

| Strong/Acidic Oxidation | KMnO₄, Jones Reagent | Potential for oxidative cleavage. | organic-chemistry.org |

| Strong Reduction with Lewis Acid | LiAlH₄/AlCl₃, DIBALH | Potential for reductive ring-opening. | researchgate.net |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is key to predicting its behavior and controlling reaction outcomes. This involves identifying the slowest, rate-limiting steps and characterizing the transient species formed along the reaction coordinate.

Elucidation of Rate-Determining Steps

Acid-Catalyzed Hydrolysis of the Dioxolane Ring: In the cleavage of the acetal, the mechanism involves several steps. The reaction begins with a rapid and reversible protonation of one of the dioxolane oxygen atoms. This is followed by the slow, rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. khanacademy.org Subsequent rapid attack by water and deprotonation yield the final aldehyde and ethylene glycol products. The energy barrier to forming the unstable carbocation intermediate makes this step the bottleneck of the reaction. youtube.comyoutube.com

Electrophilic Aromatic Substitution: For reactions on the phenol ring, such as nitration or further halogenation, the mechanism follows the general pattern for electrophilic aromatic substitution. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. pressbooks.pub The rate-determining step is the attack of the electrophile (e.g., NO₂⁺) on the electron-rich aromatic ring to form a high-energy intermediate known as an arenium ion or sigma complex. pressbooks.pub The subsequent rapid loss of a proton to restore aromaticity is a low-energy process.

Intermediates and Transition State Characterization

Reaction intermediates are transient species that are formed in one step and consumed in another. khanacademy.org Their characterization, though often challenging, provides direct insight into the reaction mechanism.

Oxocarbenium Ion in Acetal Hydrolysis: As mentioned, the key intermediate in the hydrolysis of the dioxolane ring is the oxocarbenium ion. This species features a positive charge shared between the carbon and an oxygen atom, which can be depicted through resonance structures. Its formation is the energetic climax of the reaction pathway, corresponding to the transition state with the highest energy. khanacademy.org

Arenium Ion (Sigma Complex) in Electrophilic Substitution: In the electrophilic substitution of the phenol ring, the arenium ion is the critical intermediate. pressbooks.pub This is a cyclohexadienyl cation where the aromaticity of the ring is temporarily broken. The charge is delocalized across the ring system and is particularly stabilized by the lone pairs of the hydroxyl group's oxygen atom. The stability of this intermediate determines the reaction rate and the regiochemical outcome (ortho/para substitution).

Pre-transmetalation Complexes in Cross-Coupling: When the bromo substituent participates in reactions like Suzuki or Heck cross-coupling, the mechanism involves organometallic intermediates. A putative intermediate is a pre-transmetalation complex, where an adduct forms between the organoboron reagent (in a Suzuki reaction) and the palladium catalyst that has undergone oxidative addition into the C-Br bond. uni-goettingen.de The characterization of such intermediates often requires advanced spectroscopic techniques and computational modeling. uni-goettingen.de

Applications of 2 Bromo 4 1,3 Dioxolan 2 Yl Phenol in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

In the field of organic synthesis, the efficiency of constructing complex molecules often relies on the use of "building blocks"—stable molecules that contain multiple reactive sites. 2-Bromo-4-(1,3-dioxolan-2-yl)phenol exemplifies such a building block. Its utility stems from the orthogonal reactivity of its three key functional groups:

Phenolic Hydroxyl (-OH): This group can undergo O-alkylation, O-acylation, or etherification. It also directs electrophilic aromatic substitution to the positions ortho and para to it.

Aryl Bromide (-Br): The bromine atom is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Dioxolane Group: This is a protecting group for a formyl (aldehyde) functionality. It is stable under many reaction conditions used to modify the other parts of the molecule and can be easily removed with an acid catalyst to reveal the reactive aldehyde for subsequent transformations.

The presence of these three groups in a single molecule allows chemists to perform sequential reactions, adding complexity in a controlled, stepwise manner. This strategic approach is fundamental to the synthesis of intricate targets in medicinal chemistry and materials science.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Common Transformations | Purpose |

| Phenolic Hydroxyl | C1 | Etherification (e.g., Williamson), Esterification | Introduce alkyl/aryl ethers or ester groups |

| Bromine | C2 | Cross-Coupling (Suzuki, Heck, etc.), Organometallic formation | Form C-C or C-N bonds, introduce new functional groups |

| Dioxolane | C4 | Acid-catalyzed hydrolysis (Deprotection) | Unmask the aldehyde for further reactions (e.g., condensation, oxidation) |

Synthesis of Functionalized Aromatic and Heterocyclic Derivatives

The aryl bromide moiety of this compound is a linchpin for derivatization. It serves as an ideal electrophile in numerous transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, it can be reacted with an organoboron compound to form a new carbon-carbon bond, effectively replacing the bromine with a new aryl or vinyl group. Similarly, Sonogashira coupling introduces an alkyne, while Buchwald-Hartwig amination can form a carbon-nitrogen bond, linking an amine to the aromatic ring.

These reactions are foundational for creating biaryl compounds, stilbenes, and arylamines, which are common motifs in pharmaceuticals and electronic materials. Furthermore, the revealed aldehyde group can be used to construct heterocyclic rings, such as thiazoles, pyrimidines, or oxazoles, through condensation reactions with appropriate dinucleophiles. For example, the synthesis of certain thiazole (B1198619) derivatives often begins with a substituted bromophenol precursor, highlighting a common strategy for building complex heterocyclic systems. organic-chemistry.org

Table 2: Representative Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | Aryl amine |

Precursor in the Development of Organometallic Reagents for Further Functionalization

The carbon-bromine bond in this compound can be readily converted into a carbon-metal bond, transforming the molecule into a potent nucleophilic organometallic reagent. The two most common transformations are:

Grignard Reagent Formation: Reaction with magnesium metal (Mg) in an etheral solvent like tetrahydrofuran (B95107) (THF) yields the corresponding aryl Grignard reagent. organic-chemistry.orgresearchgate.net This reagent is a strong nucleophile and base, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles.

Organolithium Reagent Formation: Reaction with an alkyllithium reagent (e.g., n-butyllithium) via lithium-halogen exchange, or with lithium metal, generates the aryl-lithium species. Organolithium reagents are even more reactive than their Grignard counterparts. organic-chemistry.org

The creation of these organometallic intermediates from the parent molecule opens up an entirely different set of synthetic possibilities that are not accessible through cross-coupling chemistry. For example, the Grignard reagent can be used to add the phenolic ring system to a carbonyl compound, extending a carbon chain.

Table 3: Preparation of Organometallic Reagents

| Reagent Type | Metal | Typical Conditions | Product |

| Grignard Reagent | Magnesium (Mg) | THF, reflux | 2-(HO)-5-(dioxolan-2-yl)phenylmagnesium bromide |

| Organolithium | n-Butyllithium | THF or Hexane, -78 °C | 2-(HO)-5-(dioxolan-2-yl)phenyllithium |

Integration into Multistep Synthesis of Structurally Diverse Compounds

The true power of this compound is realized in multistep synthetic sequences where its different reactive sites are addressed sequentially. The dioxolane protecting group is crucial, as it masks the highly reactive aldehyde function while other transformations are carried out on the aryl bromide or phenolic hydroxyl group.

A hypothetical synthetic plan could proceed as follows:

Step 1: Perform a Suzuki coupling on the bromine atom to install a new aromatic ring.

Step 2: Carry out an etherification reaction on the phenolic hydroxyl group.

Step 3: Subject the molecule to mild acidic conditions to hydrolyze the dioxolane, revealing the aldehyde.

Step 4: Use the aldehyde in a subsequent reaction, such as a Wittig reaction to form an alkene, or a reductive amination to introduce a substituted amine.

This ability to selectively unmask and react different functional groups in a predetermined order is a cornerstone of modern synthetic strategy, enabling the efficient construction of molecules with precisely controlled, diverse structures. The use of related functionalized phenols, such as 3-bromo-5-chlorosalicylaldehyde, to create Schiff bases demonstrates a parallel synthetic logic.

Contributions to the Synthesis of Precursors for Fluorinated Aromatic Systems

Aryl fluorides are of immense interest in medicinal chemistry and agrochemistry, as the inclusion of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity. A modern and effective method for introducing a fluorine atom onto an aromatic ring involves the use of an aryl bromide as a precursor.

This method is directly applicable to this compound. The synthesis proceeds in two key steps:

The aryl bromide is first converted into its functionalized arylmagnesium reagent (Grignard reagent) via reaction with magnesium metal, often in the presence of lithium chloride to improve reactivity.

This organometallic intermediate is then treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The Grignard reagent acts as a nucleophile, attacking the electrophilic fluorine and displacing the sulfonylimide group to form the desired aryl fluoride.

This approach allows for the regioselective introduction of a fluorine atom at the position formerly occupied by bromine, yielding 2-Fluoro-4-(1,3-dioxolan-2-yl)phenol. This transformation is valuable because direct fluorination of phenols can be challenging and often leads to mixtures of isomers.

Table 4: Synthesis of a Fluorinated Precursor

| Step | Reactants | Reagents | Product | Reference |

| 1 | This compound | Mg, LiCl, THF | 2-(HO)-5-(dioxolan-2-yl)phenylmagnesium bromide | |

| 2 | Grignard Reagent from Step 1 | N-fluorobenzenesulfonimide (NFSI) | 2-Fluoro-4-(1,3-dioxolan-2-yl)phenol |

Computational and Theoretical Studies of 2 Bromo 4 1,3 Dioxolan 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the properties of molecules like 2-bromo-4-(1,3-dioxolan-2-yl)phenol. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for achieving a balance between accuracy and computational cost in studying phenolic derivatives.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. The presence of the electron-withdrawing bromine atom would also influence the electron distribution. The LUMO is likely to be distributed over the aromatic ring system. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Phenolic Compound (Note: Data for a related compound, 2-bromo-4-chlorophenol, is used for illustrative purposes due to the lack of specific data for this compound. Trends are expected to be similar.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

This interactive table illustrates typical FMO energy values for a related brominated phenol. The actual values for this compound would vary based on its specific electronic structure.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The planarity of the phenol ring and the orientation of the dioxolane and hydroxyl groups are key structural features.

Conformational analysis would be essential to identify the most stable conformer(s) of the molecule. The rotation around the C-C bond connecting the dioxolane group to the phenol ring and the orientation of the hydroxyl group's hydrogen atom would be of particular interest. The presence of intramolecular hydrogen bonding between the phenolic hydrogen and an oxygen atom of the dioxolane group could influence the preferred conformation.

Table 2: Predicted Optimized Geometrical Parameters for a Phenolic Structure (Note: This table presents typical bond lengths and angles for a phenolic compound and is for illustrative purposes.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | O-H (hydroxyl) | 0.96 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Angle | C-C-O (hydroxyl) | 120° |

| Dihedral Angle | H-O-C-C | ~0° or ~180° |

This interactive table showcases representative geometrical parameters. Precise values for this compound would require specific calculations.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. These theoretical spectra are valuable for assigning the absorption bands observed in experimental FT-IR spectra to specific vibrational modes of the molecule, such as the O-H stretch of the phenol, C-H stretches of the aromatic ring, and vibrations associated with the dioxolane ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Energy Profiles and Transition State Determination

For a given reaction involving this compound, computational modeling can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed.

The determination of the transition state geometry and its associated activation energy is a key outcome of these studies. This information is vital for understanding the kinetics of the reaction and predicting which reaction pathways are most favorable.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For reactions involving a polar molecule like this compound, the polarity of the solvent can influence the stability of charged or polar intermediates and transition states, potentially altering the reaction pathway and rate.

Structure-Reactivity and Structure-Selectivity Relationship (SAR/SSR) Studies

The reactivity and selectivity of this compound in chemical reactions are governed by the electronic and steric properties of its constituent functional groups: the hydroxyl (-OH), bromine (-Br), and 4-(1,3-dioxolan-2-yl) groups attached to the benzene (B151609) ring. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these relationships by modeling electron distribution and reaction energy profiles. researchgate.netdergipark.org.tr

The aromatic ring of this compound is subject to the combined electronic influences of three distinct substituents, which together modulate its nucleophilicity and the regioselectivity of its reactions, particularly in electrophilic aromatic substitution (EAS). msu.edu

Hydroxyl (-OH) Group: The phenolic hydroxyl group is a powerful activating substituent. msu.edu Its oxygen atom possesses lone electron pairs that can be donated to the aromatic ring through resonance (a +R effect). This donation significantly increases the electron density of the ring, especially at the ortho and para positions, making the molecule highly reactive towards electrophiles. msu.edu

Bromine (-Br) Atom: As a halogen, bromine exerts a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring via the sigma bond (an inductive or -I effect), which tends to deactivate the ring. libretexts.org However, like the hydroxyl group, it also has lone pairs that can be donated through resonance (a +R effect), directing incoming electrophiles to the ortho and para positions. rutgers.edu In halogens, the inductive effect typically outweighs the resonance effect, making them net deactivators but still ortho-, para-directors. rutgers.edu

4-(1,3-dioxolan-2-yl) Group: The dioxolane group, an acetal (B89532), is generally considered to be an electron-withdrawing group due to the inductive effects of its two electronegative oxygen atoms. This group provides structural stability and influences interaction dynamics with other compounds. evitachem.com

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence (for EAS) |

|---|---|---|---|---|

| -OH (Hydroxyl) | Weakly withdrawing | Strongly donating | Strongly Activating | Ortho, Para |

| -Br (Bromo) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

| -C4H7O2 (Dioxolanyl) | Withdrawing | N/A | Deactivating | Meta* |

*The directing influence of the dioxolane group is complex and primarily meta due to its inductive withdrawal, though its effect is considered in concert with the other powerful directing groups.

The regiochemical outcome of reactions such as electrophilic substitution on this compound is determined by the directing effects of the existing substituents. msu.edu In this molecule, the directing influences are antagonistic:

The hydroxyl group at position 1 strongly directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions.

The bromine atom at position 2 directs to its ortho (positions 1 and 3) and para (position 5) positions.

The dioxolane group is at position 4, which is para to the hydroxyl group. The most activated positions on the ring are C6 (ortho to -OH) and C5 (para to -Br). The C3 position is sterically hindered by the adjacent bromine and hydroxyl groups.

Theoretical calculations are essential to predict the most likely site of substitution. By calculating the energies of the carbocation intermediates (sigma complexes) for electrophilic attack at each possible position (C3, C5, and C6), the most stable intermediate can be identified. The reaction pathway with the lowest activation energy barrier corresponds to the major product. researchgate.net It is generally expected that substitution will occur at the position that is least sterically hindered and most electronically activated. msu.edu The C6 position, being ortho to the strongly activating hydroxyl group and meta to the deactivating dioxolane group, is a likely candidate for substitution. Computational models can quantify these effects to provide a more precise prediction of regioselectivity. chemrxiv.org

Intermolecular Interactions and Crystal Packing Analysis (if applicable from XRD data)

While specific single-crystal X-ray diffraction (XRD) data for this compound is not widely published, a theoretical analysis based on its molecular structure allows for the prediction of the dominant intermolecular forces that would govern its crystal packing. xray.czbibliotekanauki.pl These interactions are crucial in determining the solid-state properties of the compound.

The primary intermolecular interactions expected are:

Hydrogen Bonding: The most significant interaction would be the hydrogen bond formed by the phenolic hydroxyl group. The hydroxyl hydrogen can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This typically leads to the formation of chains or cyclic motifs of molecules, which is a common feature in the crystal structures of phenols. researchgate.net

Halogen Bonding: The bromine atom can participate in halogen bonding, a noncovalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom (from a hydroxyl or dioxolane group) or another bromine atom on an adjacent molecule. mdpi.com These Br···O or Br···Br contacts can play a significant role in organizing the molecules into a stable three-dimensional lattice. mdpi.com

van der Waals Forces: Dispersion forces are present among all molecules and contribute to the crystal packing efficiency.

The interplay of these forces, particularly the strong and directional hydrogen and halogen bonds, would dictate the specific packing arrangement and crystalline symmetry. bibliotekanauki.pl Computational methods can be used to model these interactions and predict the most stable crystal polymorphs. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Phenolic -OH group | Primary structural motif, forming chains or networks. |

| Halogen Bonding | -Br atom with O or Br atoms | Directional control, linking primary motifs. mdpi.com |

| Dipole-Dipole Interactions | Polar C-O and C-Br bonds | Contributes to lattice energy and stability. |

| π-π Stacking | Aromatic Rings | Possible but may be weakened by substituents. |

| van der Waals Forces | Entire Molecule | Overall cohesive packing. |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The primary synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)phenol involves the bromination of 4-(1,3-dioxolan-2-yl)phenol (B8780049) with agents like N-bromosuccinimide (NBS). evitachem.com While effective, this method presents opportunities for improvement in terms of selectivity, yield, and sustainability.

Future synthetic efforts should target the development of catalytic systems that offer superior control over the bromination process. The current methods can sometimes lead to the formation of dibrominated byproducts. Research into regioselective catalytic bromination could significantly enhance the yield of the desired 2-bromo isomer.

Potential avenues for exploration include:

Lewis Acid Catalysis: The use of Lewis acids could activate the brominating agent or the phenol (B47542) substrate, potentially leading to higher selectivity under milder conditions. For instance, catalysts like Aluminum Chloride (AlCl₃) have been used in the synthesis of related bromophenol derivatives to direct alkylation reactions. mdpi.com

Transition Metal Catalysis: Transition metal complexes, known for their diverse catalytic activity, could be designed to direct ortho-bromination of the phenol. This would be a significant improvement over stoichiometric methods.

Organocatalysis: The development of metal-free organocatalysts for selective halogenation is a burgeoning field. Such catalysts could offer a more environmentally benign and cost-effective alternative to metal-based systems.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Catalyst Example | Research Goal | Anticipated Advantage |

|---|---|---|---|

| Lewis Acid | AlCl₃, FeBr₃ | Enhance regioselectivity of bromination | Increased yield of the 2-bromo isomer, milder reaction conditions. |

| Transition Metal | Palladium(II), Rhodium(II) complexes | Directed ortho-bromination | High selectivity, potential for asymmetric catalysis in derivatives. |

The principles of green chemistry and the technology of continuous flow processing offer substantial promise for the synthesis of this compound. These approaches focus on improving safety, efficiency, and environmental impact.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for fast and exothermic reactions like bromination. A continuous process for preparing 2-bromo-4-methylphenol (B149215) from p-cresol (B1678582) has been patented, demonstrating that this technology can reduce side reactions and improve selectivity by preventing the product from contacting excess bromine. google.com Applying a similar strategy to this compound could lead to higher purity, reduced reaction times, and enhanced safety, particularly during scale-up. google.comnih.gov

Green Chemistry: A greener synthesis could be achieved by:

Safer Solvents: Replacing solvents like dichloromethane (B109758), which is commonly used in the current synthesis, with more environmentally friendly alternatives. evitachem.com

Energy Efficiency: Utilizing energy sources like microwave irradiation or concentrated solar radiation could drastically reduce reaction times and energy consumption. nih.govsemanticscholar.org

Atom Economy: Designing catalytic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. semanticscholar.org

Exploration of Advanced Reactivity Profiles

The reactivity of this compound is primarily centered around the substitution of the bromine atom and reactions of the phenolic hydroxyl group. evitachem.com Future research should aim to explore more advanced and less conventional transformations.

The aryl bromide moiety is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. While this compound is a prime candidate for such reactions, its application in this context remains an area ripe for exploration. Expanding the scope of known cross-coupling reactions would significantly broaden the synthetic utility of this building block, allowing for the construction of complex molecular architectures.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | C-C | Biaryls, functionalized aromatics |

| Buchwald-Hartwig Amination | Amines, amides | C-N | Aryl amines, N-heterocycles |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Aryl alkynes |

| Heck Coupling | Alkenes | C-C (sp²) | Stilbenes, cinnamates |

The field of radical chemistry has undergone a renaissance with the advent of photoredox catalysis. The carbon-bromine bond in this compound could potentially be leveraged in radical-mediated transformations. This represents a frontier in the reactivity of this compound. Future investigations could focus on using visible-light photoredox catalysts to generate an aryl radical from the C-Br bond, which could then participate in a variety of bond-forming reactions, including C-H functionalization, additions to π-systems, and coupling with other radical species. This approach would provide novel disconnection pathways and access to derivatives that are difficult to synthesize using traditional ionic methods.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Applying these methods to this compound can accelerate the development of new synthetic routes and the discovery of novel reactions.

Future computational studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model the reaction pathways for catalytic bromination or cross-coupling reactions. This can help in understanding the role of the catalyst and identifying the rate-determining steps, providing insights for catalyst optimization.

Predicting Selectivity: Computational models can be used to predict the regioselectivity of reactions, for example, by calculating the activation barriers for the formation of different isomers. This would be invaluable in designing highly selective synthetic methods.

Virtual Screening: Modeling the interaction of the molecule with different catalytic systems or reactants can help in the rational design of experiments, saving time and resources by prioritizing the most promising reaction conditions.

Property Prediction: Calculating the physicochemical and spectroscopic properties (e.g., NMR spectra) of novel derivatives synthesized from the title compound can aid in their characterization and identification. bldpharm.com

By integrating these advanced research directions, the scientific community can significantly expand the synthetic toolbox associated with this compound, paving the way for its use in the creation of novel and valuable chemical entities.

Designing Next-Generation Synthetic Intermediates Based on This Scaffold

The core structure of this compound serves as a "privileged scaffold"—a molecular framework that is amenable to chemical modification to produce a wide range of derivatives with potentially useful properties. lifechemicals.comunife.it The strategic placement of its functional groups makes it an ideal starting point for the rational design of next-generation synthetic intermediates.

The concept of scaffold-based design is central to modern medicinal chemistry and materials science. lifechemicals.combiosolveit.deresearchgate.net By starting with a core structure like this compound, chemists can systematically introduce diversity at its reactive sites. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of aryl, alkyl, or alkynyl groups. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further substitution on the aromatic ring. Finally, the dioxolane group acts as a protected aldehyde, which can be deprotected at a suitable stage to reveal a formyl group, a key precursor for forming imines, oximes, or for engaging in aldol (B89426) or Wittig-type reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

This scaffold provides a template for creating focused libraries of compounds for screening against biological targets or for developing new materials. For example, bromophenol derivatives have been investigated as potential anticancer agents and enzyme inhibitors. nih.govnih.govmdpi.commdpi.com By using the this compound scaffold, researchers can design and synthesize novel analogues with tailored properties, potentially improving potency, selectivity, or pharmacokinetic profiles. biosolveit.de Computational tools, including those for scaffold hopping and molecular docking, can guide the design of these new intermediates, prioritizing those with the highest probability of desired activity. biosolveit.denih.gov The versatility of this scaffold, combined with modern synthetic and computational methods, ensures its role as a valuable building block for future chemical innovation.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Bromo-4-(1,3-dioxolan-2-yl)phenol, and how can reaction purity be optimized?

- Methodological Answer : The compound can be synthesized via bromination of phenol derivatives followed by functionalization with a 1,3-dioxolane group. A key step involves regioselective bromination using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions. For purification, recrystallization from hexane or ethanol is recommended to remove unreacted intermediates. Evidence from analogous bromophenol synthesis (e.g., in situ bromination of 2-bromo-4-chlorophenol ) highlights the use of sodium thiosulfate to quench excess bromine, ensuring high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the dioxolane ring integration and bromine substitution pattern.

- X-ray Crystallography : For unambiguous structural determination, use SHELXL for refinement and ORTEP-III for visualization of thermal ellipsoids .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br doublet).

Advanced Research Questions

Q. How can researchers address enantiomer-polarity ambiguities in X-ray crystallographic data for bromophenol derivatives?

- Methodological Answer : Enantiomer-polarity estimation requires careful analysis of Flack or Rogers parameters. For centrosymmetric or near-symmetric structures, the Flack x parameter is preferred over η due to its robustness against false chirality indications . Implement least-squares refinement in SHELXL to iteratively assess chirality, and validate results using simulated intensity data for error analysis .

Q. What experimental design strategies are effective for evaluating the biological activity of this compound, such as enzyme inhibition?

- Methodological Answer :

- Inhibition Assays : Use tyrosinase or cytochrome P450 enzyme models, referencing protocols for structurally similar compounds like 2-bromo-4-(5-chloro-benzo[d]thiazol-2-yl)phenol (MHY966) .

- Dose-Response Studies : Optimize concentrations (e.g., 0.1–100 µM) and measure IC values using spectrophotometric methods.

- Control Experiments : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and assess cytotoxicity via MTT assays.

Q. How should researchers reconcile contradictory data in crystallographic refinement and biological activity measurements?

- Methodological Answer :

- Crystallographic Contradictions : Cross-validate refinement results using independent software (e.g., Olex2 vs. SHELXL ). Check for twinning or disorder using the R metric.

- Biological Data Variability : Replicate experiments with standardized protocols (e.g., fixed incubation times) and employ statistical tools (e.g., ANOVA) to identify outliers. Reference multi-laboratory validation frameworks from phenol derivative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.